1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine
Description
1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine is a structurally complex organic compound featuring a pyrrolidine ring linked to a benzyl moiety substituted with a nitro group at position 3 and a 4-chlorophenylsulfanyl group at position 3. The compound’s molecular architecture combines aromatic, sulfur-containing, and heterocyclic components, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
1-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c18-14-4-6-15(7-5-14)23-17-8-3-13(11-16(17)20(21)22)12-19-9-1-2-10-19/h3-8,11H,1-2,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVDPQBHFPOHDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the 4-chlorophenylsulfanyl intermediate: This step involves the reaction of 4-chlorothiophenol with an appropriate halogenated benzyl compound under basic conditions to form the 4-chlorophenylsulfanyl intermediate.
Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 3-position of the benzyl ring.
Pyrrolidine attachment: Finally, the nitrated intermediate is reacted with pyrrolidine under suitable conditions to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of alternative reagents and catalysts to enhance efficiency .
Chemical Reactions Analysis
1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of the corresponding amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine exhibit significant anticancer properties. These compounds often function by inhibiting specific enzymes or pathways involved in tumor growth. For instance, the introduction of sulfamoyl functionalities has been linked to enhanced anticancer activity due to their ability to inhibit key enzymes involved in cancer cell proliferation .
Antibacterial Properties
The compound has shown promise as an antibacterial agent. Studies have demonstrated that derivatives of pyrrolidine can effectively inhibit bacterial growth, making them candidates for developing new antibiotics. The presence of the chlorophenyl and nitro groups may enhance the compound's interaction with bacterial cell membranes or specific bacterial enzymes .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections, respectively. The inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases .
Hypoglycemic Effects
Compounds containing the pyrrolidine structure have been studied for their potential to lower blood glucose levels. This property is particularly relevant in the context of diabetes management, where such compounds could serve as novel therapeutic agents .
Synthesis and Evaluation
A notable study synthesized various piperidine and pyrrolidine derivatives, including those with sulfamoyl functionalities. These compounds were evaluated for their pharmacological potential, demonstrating promising results in antibacterial and enzyme inhibition assays . The synthesis involved careful control of reaction conditions to optimize yield and purity.
Another study focused on assessing the biological activity of synthesized compounds bearing the pyrrolidine nucleus. The results indicated that these compounds exhibited significant antibacterial activity against various strains, reinforcing the potential application of this compound in treating bacterial infections .
Mechanism of Action
The mechanism of action of 1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Property Comparisons
Structural Differentiation
- Core Backbone : Unlike Pyronil, which features a butenyl chain with phenyl and 4-chlorophenyl groups, the target compound incorporates a benzyl backbone with sulfanyl and nitro substituents. This structural divergence may influence electronic properties (e.g., electron-withdrawing nitro group) and steric interactions .
- Sulfur vs. Carbon Linkages: The sulfanyl group in the target compound contrasts with the carbon-based linkages in Pyronil.
- Nitro Group: The nitro substituent in the target compound is absent in Pyronil. Nitro groups are known to increase reactivity (e.g., electrophilic substitution) and may confer cytotoxicity or serve as a precursor for amine derivatives .
Pharmacological and Physicochemical Properties
- Molecular Weight Discrepancies: Pyronil’s molecular weight is reported as 311.853 g/mol in one source but 3270.00 g/mol in another , highlighting inconsistencies in available data. Researchers must validate such discrepancies experimentally.
- Synthetic Complexity: The target compound’s nitro and sulfanyl substituents may require specialized synthetic routes compared to Pyronil’s simpler aliphatic chain. For example, halogen-substituted propenones (similar to those in ) often employ microwave-assisted synthesis for efficiency .
Biological Activity
1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine, with the molecular formula and a molar mass of 348.85 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
The physicochemical properties of this compound include:
- Molecular Formula :
- Molar Mass : 348.85 g/mol
- CAS Number : 477869-41-3
These properties suggest that the compound may exhibit significant interactions with biological targets due to its structural features, including the presence of a chlorophenyl group and a nitrobenzyl moiety.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit notable anticancer properties. For instance, derivatives containing the chlorophenyl group have shown effectiveness against various cancer cell lines, suggesting that the presence of this moiety enhances cytotoxic activity. A study demonstrated that compounds with similar functionalities could inhibit cell proliferation in cancer models, particularly in colorectal and breast cancer cells .
Antimicrobial Properties
The antimicrobial activity of pyrrolidine derivatives has been extensively studied. Specifically, compounds incorporating sulfanyl groups have been reported to possess antibacterial and antifungal properties. The mechanism is often attributed to the disruption of microbial cell membranes or interference with metabolic pathways .
Enzyme Inhibition
This compound may also exhibit enzyme inhibitory effects. Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurological disorders and managing urea cycle disorders, respectively .
Case Study 1: Anticancer Activity
In a study published in Molecules, a series of pyrrolidine derivatives were synthesized and tested for their anticancer activity against several human cancer cell lines. The results indicated that compounds with a chlorophenyl substituent significantly reduced cell viability, with IC50 values comparable to established chemotherapeutics such as doxorubicin .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of pyrrolidine derivatives found that certain synthesized compounds exhibited potent antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were determined, showing promising results for further development as antimicrobial agents .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to increased apoptosis.
- Membrane Disruption : Antimicrobial activity is often linked to the disruption of bacterial membranes, resulting in cell lysis.
- Enzyme Interaction : Inhibition of key enzymes such as AChE affects neurotransmitter levels, providing therapeutic effects in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
